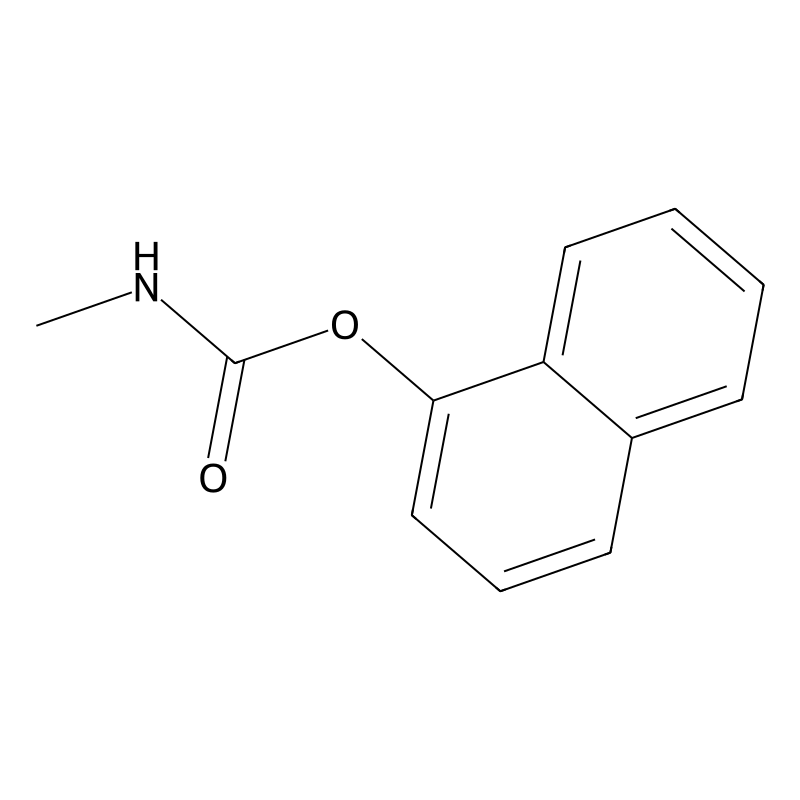

Carbaryl

Content Navigation

Researchers requiring a safe carbamate standard for AChE inhibition assays often face the risks of irreversible binding or high acute toxicity with organophosphates or more toxic carbamates. Carbaryl provides a reliable, reversible AChE inhibitor with well-characterized hydrolysis to fluorescent 1-naphthol, enabling straightforward kinetic tracking. • Reversible AChE inhibition-ideal for reusable biosensor development, avoiding single-use limitations of irreversible organophosphates. • Predictable base-catalyzed degradation to UV-active 1-naphthol simplifies environmental kinetics studies. • >89.5% SPE recovery & distinct chromatographic profile ensures compliance-ready analytical performance for water testing.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

0.01 % (NIOSH, 2024)

Soluble in most polar organic solvents; dimethylformamide 400-450, dimethyl sulfoxide 400-450, acetone 200-300, cyclohexanone 200-250, isopropanol 100, xylene 100 (all in g/kg at 25 °C)

In water, 110 mg/L at 22 °C

Solubility in water, g/100ml at 30Â °C: 0.004-0.012 (very poor)

0.01%

Synonyms

Canonical SMILES

Purity

Package Size

Carbaryl (1-naphthyl methylcarbamate) is a foundational N-methyl carbamate widely utilized as an analytical standard, a reversible acetylcholinesterase (AChE) inhibitor, and an environmental fate benchmark[1]. Unlike many highly restricted in-class analogs, Carbaryl balances reliable bioactivity with a well-characterized degradation pathway and a significantly more favorable mammalian safety profile [2]. Its predictable base-catalyzed hydrolysis into 1-naphthol provides a distinct spectroscopic signature, making it a highly processable and trackable compound for laboratory kinetics, biosensor development, and water quality monitoring workflows without requiring complex derivatization [3].

Research Fit

References

- [1] Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida IFAS Extension.

- [2] MSD Veterinary Manual. Carbamate Toxicosis in Animals. Toxicology: Insecticide and Acaricide Toxicosis.

- [3] Crosby, D. G., et al. (2015). Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory. Journal of Chemical Education, 92(8).

Substituting Carbaryl with other carbamates (such as carbofuran or aldicarb) introduces severe occupational hazards and regulatory hurdles due to their extreme acute mammalian toxicity, often requiring specialized high-containment laboratory facilities[1]. Conversely, substituting Carbaryl with organophosphates (like chlorpyrifos) fundamentally alters the biochemical mechanism from reversible carbamylation to irreversible phosphorylation, which invalidates assays designed for enzyme recovery or reversible biosensor applications[2]. Furthermore, replacing Carbaryl with aliphatic carbamates eliminates the generation of the 1-naphthol metabolite, stripping researchers of a highly sensitive, low-cost UV-Vis and fluorescent marker essential for environmental degradation tracking[3].

Substitution Risk

References

- [1] MSD Veterinary Manual. Carbamate Toxicosis in Animals. Toxicology: Insecticide and Acaricide Toxicosis.

- [2] Zin, N. H., et al. (2015). Acetylcholinesterase from Puntius javanicus for the detection of carbamates and organophosphates. Journal of Chemical and Pharmaceutical Sciences, 8(2), 350-355.

- [3] Crosby, D. G., et al. (2015). Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory. Journal of Chemical Education, 92(8).

Favorable Mammalian Toxicity Profile for Laboratory Handling

Carbaryl exhibits a significantly wider safety margin for mammalian handling compared to other N-methyl carbamates. In acute oral toxicity models, Carbaryl demonstrates an LD50 of approximately 307 to 500 mg/kg in rats [1]. In stark contrast, close structural analogs like Carbofuran (LD50 ~8 mg/kg) and Aldicarb (LD50 ~0.8-1 mg/kg) are highly toxic [2]. This >300-fold difference in acute toxicity significantly reduces the biosafety overhead and regulatory compliance burden required when handling the raw active pharmaceutical ingredient (API) or analytical standard in laboratory settings [1].

| Evidence Dimension | Acute Oral Toxicity (Rat LD50) |

| Target Compound Data | Carbaryl: ~307 - 500 mg/kg |

| Comparator Or Baseline | Aldicarb: ~0.8 - 1.0 mg/kg |

| Quantified Difference | >300x higher LD50 (lower toxicity) for Carbaryl vs Aldicarb |

| Conditions | Acute oral administration in rat models |

Reduces occupational hazard and regulatory compliance overhead during formulation, scale-up, and assay development compared to highly toxic analogs.

Predictable Alkaline Hydrolysis to a UV-Active Metabolite

Carbaryl undergoes a highly specific, base-catalyzed E1cB hydrolysis pathway to yield 1-naphthol and methylamine [1]. At pH ≥ 10, the resulting 1-naphthoxide anion exhibits a distinct bathochromic shift with an absorbance maximum at 333 nm [2]. Aliphatic carbamates (e.g., aldicarb or methomyl) lack an aromatic leaving group, meaning their degradation cannot be easily tracked via simple spectrophotometry. The pseudo-first-order half-life of Carbaryl at pH 10 is approximately 90 minutes, providing an ideal, trackable kinetic window for environmental degradation models [2].

| Evidence Dimension | Spectroscopic trackability of hydrolysis products |

| Target Compound Data | Carbaryl: Hydrolyzes to 1-naphthoxide (λmax = 333 nm) |

| Comparator Or Baseline | Aliphatic carbamates: Lack UV-active aromatic leaving groups |

| Quantified Difference | Generates a distinct chromophore allowing low-cost UV-Vis tracking without MS |

| Conditions | Base-catalyzed hydrolysis in aqueous buffer (pH ≥ 10, 293 K) |

Enables simple, cost-effective pseudo-first-order kinetic tracking in environmental or educational laboratory models without requiring mass spectrometry.

Reversible Acetylcholinesterase (AChE) Inhibition Kinetics

As an N-methyl carbamate, Carbaryl temporarily carbamylates the serine hydroxyl group at the active site of AChE, acting as a reversible inhibitor [1]. In comparative in vitro assays using fish brain AChE, Carbaryl demonstrated potent inhibition with an IC50 of 0.031 mg/L[2]. While organophosphates like chlorpyrifos also inhibit AChE (IC50 ~0.202 mg/L in the same model), their phosphorylation of the enzyme is essentially irreversible[2]. Carbaryl’s reversible mechanism allows for enzyme regeneration, making it a critical standard for developing reusable biosensors and recovery-based toxicological assays [1].

| Evidence Dimension | AChE Inhibition Mechanism and Potency |

| Target Compound Data | Carbaryl: Reversible AChE inhibition (IC50 = 0.031 mg/L) |

| Comparator Or Baseline | Chlorpyrifos: Irreversible AChE phosphorylation (IC50 = 0.202 mg/L) |

| Quantified Difference | Reversible binding mechanism with ~6.5x lower IC50 in specific aquatic models |

| Conditions | In vitro AChE inhibition assay using P. javanicus brain tissue |

Essential for developing reversible biosensors and recovery-based enzyme assays where permanent enzyme inactivation is unacceptable.

High Analytical Recovery in Water Quality Monitoring

Carbaryl possesses a moderate lipophilicity (water solubility ~40 mg/L at 30°C) that facilitates highly efficient extraction from environmental matrices [1]. In validated HPLC-DAD and LC-MS/MS methods for wastewater and drinking water, Carbaryl routinely achieves extraction recovery rates between 89.5% and 112% using standard solid-phase extraction (SPE) or magnetic nanoparticle extraction [2]. Highly water-soluble comparators like Aldicarb (solubility ~6000 mg/L) often suffer from poorer retention on standard reversed-phase sorbents, requiring more complex derivatization or specialized columns for equivalent recovery[1].

| Evidence Dimension | Extraction Recovery for Water Analysis |

| Target Compound Data | Carbaryl: Water solubility ~40 mg/L; SPE Recovery >89.5% |

| Comparator Or Baseline | Aldicarb: Water solubility ~6000 mg/L; harder to retain on standard C18 SPE |

| Quantified Difference | Moderate partition coefficient allows near-quantitative recovery without derivatization |

| Conditions | Water sample pretreatment via SPE and HPLC-DAD/LC-MS/MS analysis |

Ensures highly reproducible standard curves and reliable quantification limits for municipal and environmental water testing.

Reversible Biosensor Development

Due to its reversible carbamylation of AChE, Carbaryl is the preferred positive control and target analyte for developing reusable enzymatic biosensors, avoiding the single-use limitation caused by irreversible organophosphates [1].

Environmental Kinetic Modeling

The specific base-catalyzed hydrolysis of Carbaryl into the highly UV-active and fluorescent 1-naphthol makes it an ideal benchmark compound for teaching and researching pseudo-first-order degradation kinetics in aquatic systems [2].

Water Quality Analytical Standards

With its stable recovery rates (>89.5%) on standard reversed-phase SPE and distinct chromatographic profile, Carbaryl is heavily procured as an analytical reference standard for municipal wastewater and drinking water compliance testing [3].

Low-Hazard Toxicological Baselines

Because its mammalian LD50 is orders of magnitude higher than analogs like aldicarb or carbofuran, Carbaryl is the safest choice for establishing baseline N-methyl carbamate responses in laboratory in vivo and in vitro models, minimizing biosafety risks[4].

Application Selection Guide

References

- [1] Zin, N. H., et al. (2015). Acetylcholinesterase from Puntius javanicus for the detection of carbamates and organophosphates. Journal of Chemical and Pharmaceutical Sciences, 8(2), 350-355.

- [2] Crosby, D. G., et al. (2015). Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory. Journal of Chemical Education, 92(8).

- [3] Chafi, M., et al. (2017). Method validation in the determination of Carbaryl pesticide in water samples using sonication and liquid chromatography. Journal of Materials and Environmental Science, 8(11), 3845-3853.

- [4] MSD Veterinary Manual. Carbamate Toxicosis in Animals. Toxicology: Insecticide and Acaricide Toxicosis.

Physical Description

White or gray, odorless solid. [pesticide]; [NIOSH]

ODOURLESS WHITE CRYSTALS OR SOLID IN VARIOUS FORMS.

White or gray, odorless solid.

White or gray, odorless solid. [pesticide]

Color/Form

White or gray ... solid.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes

decomposes

Flash Point

Heavy Atom Count

Density

1.228 g/cu cm at 25 °C

1.2 g/cm³

1.23

LogP

log Kow = 2.36

1.59

Odor

Decomposition

...Decomposes below boiling point.

Appearance

Melting Point

145 °C

142Â °C

293 °F

Storage

UNII

GHS Hazard Statements

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Therapeutic Uses

/VETERINARY ANIMALS/ To control fleas, lice, ticks, & mites on animals, poultry, & premises, incl sarcoptic mange on buffaloes; lice, ticks, & mange mites on cattle; fleas & resistant fleas on dogs; & fowl mites, lice, & fleas on poultry.

Medication (Vet): Ectoparasiticide

Pharmacology

MeSH Pharmacological Classification

Vapor Pressure

0.00000136 [mmHg]

Vapor pressure: 0.002 mm Hg at 40 °C

1.36X10-6 mm Hg at 25 °C

Vapor pressure at 20Â °C: negligible

<0.00004 mmHg at 77 °F

(77 °F): <0.00004 mmHg

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

3197-92-0

27636-33-5

Absorption Distribution and Excretion

Excretion--retention of ... carbaryl labeled in 3 different positions ... studied 48 hr after ip admin to rats. 65% of (14)C of carbonyl-(14)C-carbaryl was excreted in urine, 25% in expired air, 2% in feces, & 10% was retained ... highest levels of (14)C were present in liver, kidneys, heart, & corpuscles (erythrocytes & leukocytes). 58% of (14)C of n-methyl-(14)C-carbaryl was excreted in urine, 12% in expired air, 4% in feces, & 13% was retained ... (14)C was maximal in liver, kidneys, heart, lungs, & spleen, organs with high blood flow. 77% of (14)C of naphthyl-(14)C-carbaryl was excreted in urine, 9% in feces, & 7% was retained ... levels of (14)C in tissue were highest in kidneys, spleen, bone, & fat ... about 50% of (14)C had been excreted in 4 hr ... .

Of oral dose of (1-naphthyl-1-(14)C)-N-methylcarbamate given to rats, 53% & 82% were absorbed after 20 min & 1 hr, respectively. Carbaryl is absorbed very rapidly from lung, 2.5 times faster than from small intestine.

(14)C-carbaryl labeled in n-methyl group has been found in fetuses of pregnant rats, & mice. ... Autoradiographic study of (14)C-methyl-carbaryl in pregnant rat has shown that radiolabel was localized in eye, liver, & brain of fetus.

For more Absorption, Distribution and Excretion (Complete) data for CARBARYL (9 total), please visit the HSDB record page.

Metabolism Metabolites

Of the metabolites identified in livestock commodities, five are considered significant ... : carbaryl; 5,6-dihydro-5,6-dihydroxy carbaryl; and 5-methoxy-6-hydroxy carbaryl and all residues which can be hydrolyzed to carbaryl, 5,6-dihydro-5,6-dihydroxy carbaryl, or 5-methoxy-6-hydroxy carbaryl under acidic conditions. The /EPA/ included these compounds in the dietary risk assessment for carbaryl, and in the reassessment of carbaryl tolerances for livestock commodities only.

Single oral dose of carbaryl was admin to rats. After extraction of ... urine, column & TLC chromotography, tentative identification was made for 1,5-naphthalenediol with small amt of carbaryl, 5-hydroxycarbaryl, & trace of n-hydroxymethylcarbaryl was also present. A major metab ... identified as 5,6-dihydro-5,6-dihydroxycarbaryl, was found free (1.4% of the dose) & as the glucuronide (10.5% of the dose). Naphthyl glucuronide & sulfate were also observed.

In urine of rats in addn to 1-naphthol, 1-naphthyl methylcarbamate N-glucuronide, 1-naphthyl methylimido-carbonate O-glucuronide, 4-(methylcarbamoyloxy)-1-naphthyl glucuronide, 1-naphthyl glucuronide, 1-naphthyl sulfate, 4-(methylcarbamoyloxy)-1-naphthyl sulfate, 3 unidentified cmpd & cmpd believed to be 1-naphthyl N-hydroxymethylcarbamate were observed. Similar results were observed with guinea pigs.

For more Metabolism/Metabolites (Complete) data for CARBARYL (17 total), please visit the HSDB record page.

Carbaryl has known human metabolites that include 4-hydroxycarbaryl, carbaryl methylol, and 5-hydroxycarbaryl.

The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

In a first step, sodium 1-naphthoxide is reacted with phosgene ... and in a second step that intermediate is reacted with methylamine to give 1-naphthyl-N-methyl carbamate.

Synthesized directly from 1-naphthol and methyl isocyanate or from naphthyl chloroformate (1-naphthol and phosgene) plus methylamine.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Carbaryl (technical grade) as Class II: moderately hazardous; Main Use: insecticide.

Carbaryl is a carbamate insecticide and molluscide that was first registered in 1959 for use on cotton. Carbaryl has many trade names, but is most commonly known as Sevin.

Compatible with most other pesticides except those strongly alkaline such as bordeaux mixt or lime sulfur, decomp to form alpha-naphthol.

Crude or semirefined coal tar or petroleum naphthalene can be used for carbaryl manufacture.

Analytic Laboratory Methods

DETERMINATION OF SOME CARBAMATE PESTICIDES, INCLUDING CARBARYL, IN WATER & SOIL BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. AVERAGE RECOVERIES FROM THE HPLC COLUMN WERE GREATER THAN 80% FOR WATER & SOIL SAMPLES WITH SOME EXCEPTIONS.

Method: ASTM D5315; Procedure: high performance liquid chromatography with post-column derivatization; Analyte: carbaryl; Matrix: ground water and finished drinking water; Detection Limit: 2 ug/L.

Method: EPA-OGWDW/TSC 531.2; Procedure: high performance liquid chromatography with postcolumn derivitization; Analyte: carbaryl; Matrix: finished drinking water; Detection Limit: 0.045 ug/L.

For more Analytic Laboratory Methods (Complete) data for CARBARYL (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

A method is presented for the determination of total 1-naphthol in urine by colorimetry. Conjugated 1-naphthol in urine is released by acid hydrolysis & the free substance is extracted into an organic solvent. The solvent is removed by evaporation & the residue dissolved in methanolic alkali. The 1-naphthol is reacted with p-nitrobenzene diazonium fluoroborate & the resulting color determined spectrophotometrically at 590 nm. Calculation is based on a response factor derived from a standard curve. A quality control specimen containing 2 mg/l 1-naphthnol is analyzed daily. Sensitivity, 0.2 mg/l; linearity, 0.5 to 16 mg/l; coefficient of variation, not established; relative recovery, not established. Interferences: Urinary 1-naphthol concn have not exceeded 0.3 mg/l in healthy unexposed subjects. Concentrations in excess of 4 mg/l may be considered to represent significant exposure to carbaryl.

Storage Conditions

KEEP IN COOL, DRY PLACE. STORE AWAY FROM FEED & FOODSTUFFS. KEEP OUT OF REACH OF CHILDREN.

Interactions

The influence of cimetidine on the pharmacokinetic and pharmacodynamic response to the insecticide carbaryl has been investigated in isolated human erythrocytes (red blood cells; RBC) and after oral administration of 1 mg/kg carbaryl to four normal subjects in the absence or presence of cimetidine (300 mg, 8/hr for 3 days). Carbaryl induced a concentration-dependent reduction of isolated RBC acetylcholinesterase activity requiring 1 ug/mL to achieve 20% inhibition. Cimetidine also induced a dose-dependent inhibition of RBC acetylcholinesterase activity, but at 40-fold higher concentrations. At high concentrations, cimetidine was additive to carbaryl-induced inhibition of RBC acetylcholinesterase, but exhibited no effect at the therapeutically relevant concentrations (10 ug/mL). After oral carbaryl administration to normal subjects, plasma concentrations rapidly rose to a peak, then declined with a half-life of 0.79 +/- 0.47 hr. Oral carbaryl clearance was 5.4 +/- 2.0 L/min. Peak plasma carbaryl concentrations were associated with 27% inhibition of RBC acetylcholinesterase activity, and the concentration associated with a reduction of RBC acetylcholinesterase activity of 20% was 0.02 microgram/ml. The terminal half-life for the dynamic response was 2.6 +/- 1.5 hr. After pretreatment with cimetidine, peak plasma carbaryl concentrations doubled and clearance was reduced (to 2.5 +/- 1.5 L/min) (P<0.05). However, half-life remained unchanged. Despite increased carbaryl levels, the maximum inhibition of RBC acetylcholinesterase activity was significantly reduced, and the concentration of carbaryl required to achieve 20% inhibition of RBC acetylcholinesterase activity was increased to approximately 0.5 ug/mL. These results are consistent with the hypothesis that carbaryl is metabolized by drug-metabolizing enzymes that can be inhibited by cimetidine.

The administration of 2-pyridine aldoxime methyl chloride (2-PAM Cl) is a standard part of the regimen for treatment of human overexposure to many organophosphorus pesticides and nerve agents. However, some literature references indicate that poisoning by carbaryl (1-naphthyl N-methyl carbamate), an insecticide in everyday use, is aggravated by the administration of 2-PAM Cl. This effect has been reported in the mouse, rat, dog and man. ... The inhibition of both eel acetylcholinesterase (eel AChE, EC 3.1.1.7) and human serum cholinesterase (human BuChE, EC 3.1.1.8) by carbaryl was enhanced by several oximes. Based on 95% confidence limits the rank order of potentiation with eel AChE was TMB-4 = Toxogonin > HS-6 = HI-6 > 2-PAM Cl. By the same criterion, the rank order of potentiation with human BuChE was TMB-4 > Toxogonin > HS-6 = 2-PAM Cl. Carbaryl-challenged mice also reflected a potentiation since TMB-4 exacerbated the toxicity more than 2-PAM Cl. Our hypothesis is that certain oximes act as allosteric effectors of cholinesterases in carbaryl poisoning, resulting in enhanced inhibition rates and potentiation of carbaryl toxicity.

Antidiuretic agent diazoxide ... incr 20-fold toxicity of carbaryl in pig.

For more Interactions (Complete) data for CARBARYL (13 total), please visit the HSDB record page.

Stability Shelf Life

UNSTABLE ABOVE 70 °C

Stable under neutral and weakly acidic conditions.

Core-shell magnetic Ag-molecularly imprinted composite for surface enhanced Raman scattering detection of carbaryl

Emily C Cheshari, Xiaohui Ren, Xin LiPMID: 33417510 DOI: 10.1080/03601234.2020.1869476

Abstract

Surface-enhanced Raman scattering (SERS) is a promising technique for rapid detection of pesticide residues. However, conventional SERS substrates require extraction processes which are time consuming and they also lack selectivity, stability and reproducibility. Herein, we present a multifunctional stable zero-valent iron based core-shell substrate. It combines magnetic separation, selective adsorption by molecular imprinting technique and sensitive detection of carbaryl by SERS. The core-shell substrate was successfully prepared by immobilizing silver on the surface of zero-valent iron microspheres. Subsequent molecular imprinting on the bimetallic magnetic silver microspheres ensured selective removal and detection. The substrate exhibited magnetization saturation of 8.89 emu/g providing efficient analyte separation. It showed high sensitivity and selectivity toward carbaryl detection to nanomolar concentration level. Linear regression models for peaks at Raman shift 1599 cmand 2233 cm

demonstrated a good linear fit with R

=0.9738 and R

=0.8952 respectively. The composite was successfully applied on spiked water samples resulting in average recovery rate of 89%. The findings of this study demonstrate great substrate potential for application in separation and detection of trace quantities of chemical contaminants for environment safety and protection.

A copper nanoparticle-based electrochemical immunosensor for carbaryl detection

Elena V Dorozhko, Anna S Gashevskay, Elena I Korotkova, Jiri Barek, Vlastimil Vyskocil, Sergei A Eremin, Evgeny V Galunin, Muhammad SaqibPMID: 33773707 DOI: 10.1016/j.talanta.2021.122174

Abstract

A hapten-protein conjugate with copper nanoparticles (Hap-Car-BSA@CuNPs) was first synthesized in the present work for the determination of carbaryl. The copper nanoparticles (CuNPs) of the conjugate were used as electrochemical labels in the direct solid-phase competitive determination of carbaryl residues in flour from different crops. The signal was read by linear sweep anodic stripping voltammetry (LSASV) of copper (through the electrochemical stripping of accumulated elemental copper) on a gold-graphite electrode (GGE). To form a recognition receptor layer of monoclonal antibodies against the carbaryl on the surface of the GGE, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxy-2,5-pyrrolidinedione (NHS) were used as the best covalent cross-linkers. The concentrations of the antibodies and the Hap-Car-BSA@CuNPs conjugate were optimized for carbaryl detection by the electrochemical immunosensor. The electrochemical immunosensor can be used for highly sensitive determination of carbaryl residues in flour samples in the concentration range 0.8-32.3 μg·kg, with a limit of detection 0.08 μg·kg

. The present work paves the path for a novel method for monitoring carbaryl in other food products, drinks, and soil samples.

Hydrolase CehA and a Novel Two-Component 1-Naphthol Hydroxylase CehC1C2 are Responsible for the Two Initial Steps of Carbaryl Degradation in

Yidong Zhou, Zhijian Ke, Hangting Ye, Mengting Hong, Yifei Xu, Mingliang Zhang, Wankui Jiang, Qing HongPMID: 33264024 DOI: 10.1021/acs.jafc.0c03845

Abstract

Carbaryl is a widely used carbamate pesticide in agriculture. The strainsp. X9 possesses the typical carbaryl degradation pathway in which carbaryl is mineralized via 1-naphthol, salicylate, and gentisate. In this study, we cloned a carbaryl hydrolase gene

and a novel two-component 1-naphthol hydroxylase gene

. CehA mediates carbaryl hydrolysis to 1-naphthol and CehC1, an FMNH

or FADH

-dependent monooxygenase belonging to the HpaB superfamily, and hydroxylates 1-naphthol in the presence of reduced nicotinamide-adenine dinucleotide (FMN)/flavin adenine dinucleotide (FAD), and the reductase CehC2. CehC1 has the highest amino acid similarity (58%) with the oxygenase component of a two-component 4-nitrophenol 2-monooxygenase, while CehC2 has the highest amino acid similarity (46%) with its reductase component. CehC1C2 could utilize both FAD and FMN as the cofactor during the hydroxylation, although higher catalytic activity was observed with FAD as the cofactor. The optimal molar ratio of CehC1 to CehC2 was 2:1. The

and

/

values of CehC1 for 1-naphthol were 74.71 ± 16.07 μM and (8.29 ± 2.44) × 10

s

·μM

, respectively. Moreover, the enzyme activities and substrate spectrum between CehC1C2 and previously reported 1-naphthol hydroxylase McbC were compared. The results suggested that McbC had a higher 1-naphthol hydroxylation activity, while CehC1C2 had a broader substrate spectrum.

A ratiometric fluorescence nanoprobe using CdTe QDs for fast detection of carbaryl insecticide in apple

F Shahdost-Fard, N Fahimi-Kashani, M R Hormozi-NezhadPMID: 33076086 DOI: 10.1016/j.talanta.2020.121467

Abstract

In this study, a novel, simple and sensitive ratiometric fluorescence method is presented for the detection of very low quantities of the carbaryl in Iranian apple using cadmium telluride quantum dots (CdTe QDs) nanoprobe. The principle of the proposed strategy relies on the rapid hydrolysis of the carbaryl under an alkaline condition and production of the 1-naphthol with a blue emission at 470 nm. Besides, using the CdTe QDs with a yellow emission at 580 nm, as a reference, improves the visual tracking of carbaryl through changes in color tonality. The herein described methodology is applied for enzyme-free visual detection of carbaryl with satisfactory results in the presence of other common pesticides in Iranian apple sample. Additionally, the calculated limit of detection (LOD) of 0.12 ng mLfor carbaryl is much lower than the maximum residue limits of carbaryl warned value reported by the European Union and United States pesticides database, which is so promising for carbaryl sensing in the monitoring of fruits. Furthermore, the ability of the proposed method for the detection of carbaryl residues in Iranian apple was confirmed by the high-performance liquid chromatography (HPLC) method as a standard method through statistical analysis. This fast and highly sensitive naked-eye ratiometric sensor may hold great promise to provide the technical support for the rapid and valid detection of other targets in food safety fields.

Pesticide tolerance induced by a generalized stress response in wood frogs (Rana sylvatica)

Logan S Billet, Jason T HovermanPMID: 32936363 DOI: 10.1007/s10646-020-02277-2

Abstract

Increasing evidence suggests that phenotypic plasticity can play a critical role in ecotoxicology. More specifically, induced pesticide tolerance, in which populations exposed to a contaminant show increased tolerance to the contaminants later, has been documented in multiple taxa. However, the physiological mechanisms of induced tolerance remain unclear. We hypothesized that induced pesticide tolerance is the result of a generalized stress response based on previous studies showing that both natural stressors and anthropogenic stressors can induce tolerance to pesticides. We tested this hypothesis by first exposing larval wood frogs (Rana sylvatica) to either an anthropogenic stressor (sublethal carbaryl concentration), a natural stressor (cues from a caged predator), or a simulated stressor via exogenous exposure to the stress hormone corticosterone (125 nM). We also included treatments that inhibited corticosterone synthesis with the compound metyrapone (MTP). We then exposed the larvae to a lethal carbaryl treatment to assess time to death. We found that prior exposure to 125 nM of exogenous CORT and predator cues induced tolerance to a lethal concentration of carbaryl through a slight delay in time to death. Pre-exposure to sublethal carbaryl, as well as MTP alone or in combination with predator cues, did not induce tolerance to the lethal carbaryl concentration relative to the ethanol vehicle control treatment. Our study provides evidence that pesticide tolerance can be induced by a generalized stress response both in the presence and absence (exogenous CORT) of specific cues and highlights the importance of considering physiological ecology and environmental context in ecotoxicology.Digital image colorimetry detection of carbaryl in food samples based on liquid phase microextraction coupled with a microfluidic thread-based analytical device

Xu Jing, Huihui Wang, Xin Huang, Zhenjia Chen, Junling Zhu, Xiaowen WangPMID: 32916534 DOI: 10.1016/j.foodchem.2020.127971

Abstract

This research used a digital image colorimetry (DIC) method to detect carbaryl in food samples using effervescence-assisted liquid phase microextraction based on solidification of switchable hydrophilicity solvent combined with a microfluidic thread-based analytical device (EA-LPME-SSHS-μTAD). 1-naphthol, the hydrolysate of carbaryl, was extracted into octanoic acid by the adjustment of pH values of the sample solution and separated through solidification in an ice bath. Then 1-naphthol contained in the extracted solution was coupled with 4-methoxybenzenediazonlum tetrafluoroborate (MBDF) fixed on the μTAD to produce tangerine compounds. The inherent colour variation was captured by a smartphone and processed to calculate the intensity (I). Under the optimal conditions, the limit of quantification was within 0.020-0.027 mg kg. The recovery was varied in the range from 92.3% to 105.9% with a relative standard deviation (RSD) below 5%. The developed method provides an alternative strategy to extract and detect pesticides for food samples.

McbG, a LysR Family Transcriptional Regulator, Activates the

Zhijian Ke, Yidong Zhou, Wankui Jiang, Mingliang Zhang, Hui Wang, Yijun Ren, Jiguo Qiu, Minggen Cheng, Qing HongPMID: 33579686 DOI: 10.1128/AEM.02970-20

Abstract

Although enzyme-encoding genes involved in the degradation of carbaryl have been reported insp. strain XWY-1, no regulator has been identified yet. In the

cluster responsible for the upstream pathway of carbaryl degradation (from carbaryl to salicylate), the

gene is constitutively expressed, while

is induced by 1-naphthol, the hydrolysis product of carbaryl by McbA. In this study, we identified McbG, a transcriptional activator of the

cluster. McbG is a 315-amino-acid protein with a molecular mass of 35.7 kDa. It belongs to the LysR family of transcriptional regulators and shows 28.48% identity to the pentachlorophenol (PCP) degradation transcriptional activation protein PcpR from

ATCC 39723. Gene disruption and complementation studies reveal that

is essential for transcription of the

cluster in response to 1-naphthol in strain XWY-1. The results of the electrophoretic mobility shift assay (EMSA) and DNase I footprinting show that McbG binds to the 25-bp motif in the

promoter area. The palindromic sequence TATCGATA within the motif is essential for McbG binding. The binding site is located between the -10 box and the transcription start site. In addition, McbG can repress its own transcription. The EMSA results show that a 25-bp motif in the

promoter area plays an important role in McbG binding to the promoter of

This study reveals the regulatory mechanism for the upstream pathway of carbaryl degradation in strain XWY-1. The identification of McbG increases the variety of regulatory models within the LysR family of transcriptional regulators.

sp. strain XWY-1 is a carbaryl-degrading strain that utilizes carbaryl as the sole carbon and energy source for growth. The functional genes involved in the degradation of carbaryl have already been reported. However, the regulatory mechanism has not been investigated yet. Previous studies demonstrated that the

gene, responsible for hydrolysis of carbaryl to 1-naphthol, is constitutively expressed in strain XWY-1. In this study, we identified a LysR-type transcriptional regulator, McbG, which activates the

gene cluster responsible for the degradation of 1-naphthol to salicylate and represses its own transcription. The DNA binding site of McbG in the

promoter area contains a palindromic sequence, which affects the binding of McbG to DNA. These findings enhance our understanding of the mechanism of microbial degradation of carbaryl.

Substrate preference of carbamate hydrolase CehA reveals its environmental behavior

Wankui Jiang, Yali Liu, Zhijian Ke, Lu Zhang, Mingliang Zhang, Yidong Zhou, Hui Wang, Chenglong Wu, Jiguo Qiu, Qing HongPMID: 32835992 DOI: 10.1016/j.jhazmat.2020.123677

Abstract

The cehA gene is the earliest reported and most widely found carbaryl hydrolase gene. CehA detoxifies carbaryl and other carbamate pesticides via de-esterification. Currently, there is no systematic research available on substrate preference or the mechanism of CehA action in different hosts. In this study, we found that CehA from different hosts is highly conserved, with more than 99% amino acid sequence similarity, and that transposable elements exist in both the upstream and downstream regions of cehA. By introducing point mutations into the cehA gene of Sphingobium sp. CFD-1, we obtained and heterologously expressed all reported CehA(CehAS) encoding genes. Assays to determine enzymatic properties and substrate profiles of CehAS showed that each CehA has a significant substrate preference for different carbamate insecticides. Specifically, CehA152Phe/Leu determines the catalytic preference for bicyclic carbamate substrates (carbofuran, carbaryl), while CehA494Thr/Ala and 570Thr/Ile determine the preference for monocyclic carbamate substrates (isoprocarb, propoxur) and linear carbamate substrates (oxamyl, aldicarb), respectively. Considering the existence of transposable elements in the flanking regions of cehA, we speculate that the cehA hosts may have acquired the hydrolysis ability, as well as substrate preference for carbamate pesticides, through horizontal gene transfer and genetic copying errors.Bioactive microfluidic paper device for pesticide determination in waters

M D Fernández-Ramos, A L Ogunneye, N A A Babarinde, M M Erenas, L F Capitán-VallveyPMID: 32797872 DOI: 10.1016/j.talanta.2020.121108

Abstract

This work presents a new optical microfluidic paper biosensor for the detection of organophosphate pesticides and carbamate pesticides. The assay strip is composed of a paper support (1 × 17.6 mm) onto which acetylcholine esterase (AChE) and acetylcholine chloride (AChCl) are deposited, in such a way that there is a small hole between them that ensures that they only come into contact in the reaction zone when they are carried by a solution of the sample by lateral flow to the reaction zone containing bromocresol purple (BCP) as the pH indicator, immobilized by sol-gel. The sensor operates at room temperature and the rate of the inhibited reaction serves as an analytical signal, which is measured using a camera by quantifying the appropriate colour coordinate. Calibration curves were obtained for chlorpyrifos and carbaryl, with a useful concentration range from 0.24 to 20 μg Lfor carbaryl and from 2.00 to 45 μg L

for chlorpyrifos. The detection limits were 0.24 and 2.00 μg L

, respectively, and with reproducibility around 4.2-5.5%. The method was applied to the determination of pesticides in different water samples, with no sample preparation.

Monitoring of carbaryl and cypermethrin concentrations in water and soil in Southern Malawi

Charity Kanyika-Mbewe, Benard Thole, Rodgers Makwinja, Chikumbusko Chiziwa KaongaPMID: 32827100 DOI: 10.1007/s10661-020-08557-y

Abstract

Carbaryl (a carbamate insecticide) and cypermethrin (a synthetic pyrethroid insecticide) are extensively used in agriculture. However, the presence of these insecticides in the environment constitutes a significant source of ecological contamination. This study determined the levels of these insecticides in Lisungwi, Neno District, a cotton-growing area in Southern Malawi. A total of 81 soil samples (500 g each) were collected from six sampling points (33 in dry season and 48 rainy season). A total of 86 water samples (500 ml each) were collected seasonally (20 from shallow wells, 18 from streams, and 48 from boreholes). High-performance liquid chromatography (HPLC) was used to determine carbaryl while UV/Vis spectrophotometer detected cypermethrin. Paired t test showed a significant (p < 0.05) difference between rainy season carbaryl (in water and soil) and maximum recommended levels (MRL) (Canadian guidelines and Australian Guidelines). Similarly, a significant (p < 0.05) difference between carbaryl and WHO limits and US MRL was reported in water and soil during the rainy season. A similar observation was made for cypermethrin. Specifically, carbaryl (0.083-0.254 mg/L in surface water and 0.165-0.492 mg/L in groundwater) and cypermethrin (8.115-15.460 mg/L in surface water and 4.48-12.18 mg/L in groundwater) concentrations during the rainy season were above the recommended limits. On the other hand, cypermethrin (0.01-0.048 mg/L) in the soil samples during the rainy season was below the recommended limits while carbaryl (1.67-1.305 mg/L) was above the recommended limits. Higher carbaryl and cypermethrin values were recorded during the rainy season than the dry season. Nitrate, pH, and EC and the insecticides (carbaryl and cypermethrin) depicted strong correlation and significance (p < 0.05), suggesting that these factors influenced their persistence in both soil and water. The study provides evidence that Lisungwi has cypermethrin and carbaryl concentrations above the recommended limits and their presence varies with seasons-a situation considered to be a serious threat to both aquatic biota and humans.Explore Compound Types